molecular formula C23H21ClN2O4S B5114214 N-(4-acetylphenyl)-2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide

N-(4-acetylphenyl)-2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide

Cat. No.: B5114214
M. Wt: 456.9 g/mol
InChI Key: RMIUSAJLPPDORE-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide is a complex organic compound that features both acetyl and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide typically involves multi-step organic reactions. A common approach might include:

    Acetylation: Introduction of the acetyl group to the phenyl ring.

    Sulfonylation: Addition of the sulfonyl group to the aniline derivative.

    Coupling Reaction: Formation of the final compound through a coupling reaction between the acetylated and sulfonylated intermediates.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl or sulfonyl groups.

    Reduction: Reduction reactions could target the nitro or sulfonyl groups, potentially converting them to amines or thiols.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-(4-acetylphenyl)-2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a specialty chemical in manufacturing processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2-(3-chloroanilino)acetamide
  • N-(4-methylphenyl)-2-(3-chloroanilino)acetamide
  • N-(4-acetylphenyl)-2-(4-methylphenyl)sulfonylanilino)acetamide

Uniqueness

N-(4-acetylphenyl)-2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide is unique due to the specific combination of functional groups and their positions on the aromatic rings. This unique structure could result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4S/c1-16-6-12-22(13-7-16)31(29,30)26(21-5-3-4-19(24)14-21)15-23(28)25-20-10-8-18(9-11-20)17(2)27/h3-14H,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIUSAJLPPDORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)C)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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